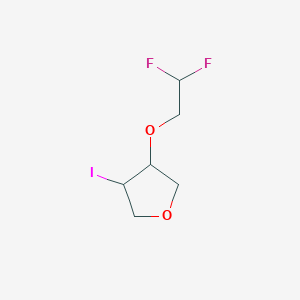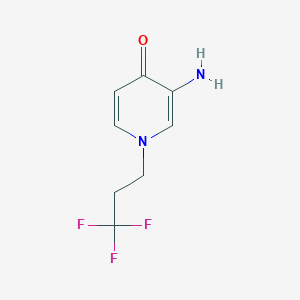![molecular formula C14H18N4O B13084103 2-Cyclopropyl-N-isobutyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13084103.png)
2-Cyclopropyl-N-isobutyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-N-isobutyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-Cyclopropyl-N-isobutyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves several steps. One common method includes the cyclization of pyrazine-2,3-dicarbonitrile with substituted hydrazines . Another approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . Industrial production methods typically optimize these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-Cyclopropyl-N-isobutyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazine ring. Common reagents and conditions for these reactions include palladium catalysts for cyclization and Cs2CO3/DMSO for intramolecular cyclization. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyclopropyl-N-isobutyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antimicrobial, anti-inflammatory, and antiviral activities.
Medicine: It is investigated as a kinase inhibitor, particularly for its selectivity towards JAK3 over JAK1.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-N-isobutyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a kinase inhibitor by binding to the active site of JAK3, thereby inhibiting its activity . This inhibition affects various signaling pathways involved in inflammatory responses and other cellular processes.
Comparison with Similar Compounds
2-Cyclopropyl-N-isobutyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide can be compared with other pyrrolopyrazine derivatives. Similar compounds include:
- 2-Cyclopropyl-N-prop-2-enyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
- 2-Phenoxy-5H-pyrrolo[2,3-b]pyrazine These compounds share the pyrrolopyrazine scaffold but differ in their substituents, which can influence their biological activities and selectivity. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its selectivity as a kinase inhibitor.
Properties
Molecular Formula |
C14H18N4O |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-cyclopropyl-N-(2-methylpropyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C14H18N4O/c1-8(2)5-17-14(19)10-6-15-13-12(10)18-11(7-16-13)9-3-4-9/h6-9H,3-5H2,1-2H3,(H,15,16)(H,17,19) |
InChI Key |
DLGKXJHUJMXNLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CNC2=NC=C(N=C12)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethylpropanamide](/img/structure/B13084021.png)
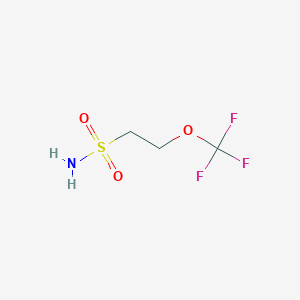

![[Trans-3-fluorooxan-4-yl]methanol](/img/structure/B13084044.png)

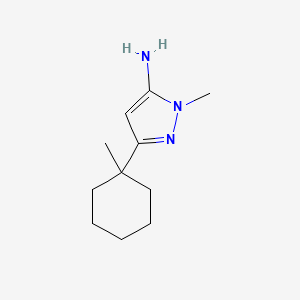
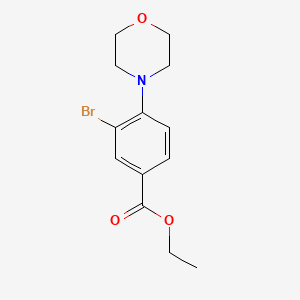
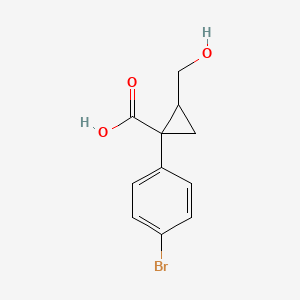
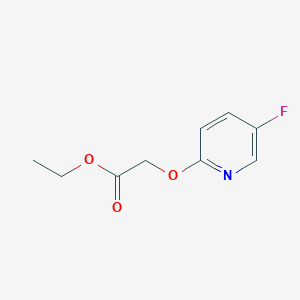
![N-(1-methylpiperidin-4-yl)-4-[4-(2-oxo-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-1-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13084072.png)
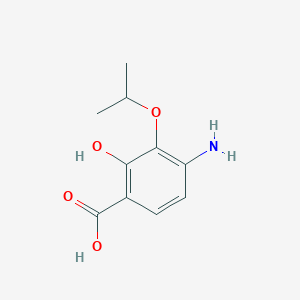
![5-(4-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13084087.png)
